molecular formula C8H4FNO2 B1359732 3-Cyano-2-fluorobenzoic acid CAS No. 219519-77-4

3-Cyano-2-fluorobenzoic acid

Cat. No. B1359732
M. Wt: 165.12 g/mol
InChI Key: MTYFJFMXUMMQDL-UHFFFAOYSA-N
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Description

3-Cyano-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO212. It has an average mass of 165.121 Da and a monoisotopic mass of 165.022614 Da1. It is also known by other names such as 3-Cyan-2-fluorbenzoesäure in German, Acide 3-cyano-2-fluorobenzoïque in French, and Benzoic acid, 3-cyano-2-fluoro- in English1.



Synthesis Analysis

The synthesis of 3-Cyano-2-fluorobenzoic acid can be achieved by various methods. One such method involves the reaction of 2-fluorobenzoic acid with potassium cyanide in the presence of a catalyst, such as copper(II) chloride3. Another method involves a two-step process starting from 2,6-dichloro-3-fluorobenzonitrile4.



Molecular Structure Analysis

The InChI code for 3-Cyano-2-fluorobenzoic acid is 1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)2. This indicates the presence of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule2.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Cyano-2-fluorobenzoic acid are not readily available in the searched resources. However, it’s worth noting that its unique properties make it an effective building block in the synthesis of organic compounds3.



Physical And Chemical Properties Analysis

3-Cyano-2-fluorobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 313.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C1. It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 115.8±5.0 cm31.


Scientific Research Applications

Anaerobic Transformation and Biodegradation

The transformation of phenol to benzoate via para-carboxylation, investigated through the use of fluorinated analogues like fluorobenzoic acids, provides insights into anaerobic degradation pathways. The study by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogues demonstrates the role of these compounds in understanding the metabolic pathways of phenol degradation in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Biodegradation by Specific Microorganisms

Research by Boersma et al. (2004) on fluorobenzoate biodegradation by Sphingomonas sp. HB-1 illustrates the specific microbial capabilities in utilizing fluorinated benzoic acids as carbon and energy sources. This study helps in understanding the metabolic steps involved in the biodegradation of such compounds, especially relevant in environmental remediation contexts (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Metabolism in Anaerobic Microorganisms

Mouttaki, Nanny, and McInerney (2008) explored the metabolism of fluorobenzoates in Syntrophus aciditrophicus, a strictly anaerobic bacterium. This study provides insights into the initial steps of aromatic acid metabolism in anaerobic conditions, contributing to a deeper understanding of environmental bioremediation processes (Mouttaki, Nanny, & McInerney, 2008).

Synthesis and Evaluation in Medical Research

The synthesis of novel compounds incorporating fluorobenzoic acid moieties, such as in the treatment of Alzheimer's disease, demonstrates the applicability of 3-Cyano-2-fluorobenzoic acid in pharmaceutical research. Czarnecka et al. (2017) investigated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents, showing potential in Alzheimer's disease treatment (Czarnecka et al., 2017).

Environmental Impact and Degradation

Research on the degradation of fluorobenzoic acids by Pseudomonas species, as studied by Goldman, Milne, and Pignataro (1967), and Schreiber et al. (1980), offers valuable insights into the environmental impact and degradation pathways of these compounds. These studies are crucial for understanding how such compounds interact with ecosystems and their potentialremoval from the environment (Goldman, Milne, & Pignataro, 1967); (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Chemical Reactions and Synthesis

The study of reactions involving organolithium reagents with halobenzoic acids, including fluorobenzoic acids, provides insights into chemical synthesis and reactivity. Gohier, Castanet, and Mortier (2003) explored such reactions, contributing to the understanding of chemical synthesis involving fluorobenzoic acids (Gohier, Castanet, & Mortier, 2003).

Application in Organic Synthesis

Gas/Vapor Separation and Molecular Sieving

The use of fluorobenzoic acids in constructing metal-organic frameworks (MOFs) for selective gas/vapor separation and molecular sieving, as researched by Xue et al. (2015), demonstrates their potential in materials science and engineering. This research highlights the role of fluorobenzoic acids in creating materials with notable gas/solvent separation properties (Xue et al., 2015).

Insecticidal Activities

The synthesis and evaluation of fluorophenyl-1,3,4-oxadiazoles, involving fluorobenzoic acids, for their insecticidal activities showcase another dimension of application. Research by Shi et al. (2000) into these compounds reveals their potential in developing new pesticides (Shi, Qian, Song, Zhang, & Li, 2000).

properties

IUPAC Name

3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYFJFMXUMMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634275
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-fluorobenzoic acid

CAS RN

219519-77-4
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Newby, DW Blaylock, PM Witt… - … Process Research & …, 2014 - ACS Publications
A flow reactor platform technology applicable to a broad range of low temperature chemistry is reported. The newly developed system captures the essence of running low temperature …
Number of citations: 55 pubs.acs.org

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